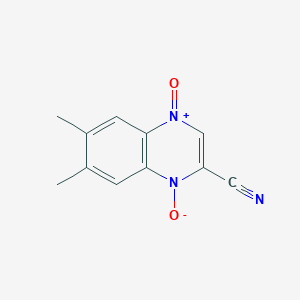
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the cyano group and the 1,4-dioxide functionality in this compound enhances its reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile can be synthesized through the Beirut reaction, which involves the reaction of benzofuroxane with active methylene nitriles . The reaction typically requires the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,4-dioxide functionality to the corresponding quinoxaline.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential use as antibiotics and anticancer agents.
Mécanisme D'action
The mechanism of action of 6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile involves the generation of reactive oxygen species (ROS) and the induction of DNA damage . The compound interacts with cellular components, leading to oxidative stress and apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline 1,4-dioxide: Shares the core structure but lacks the cyano and dimethyl groups.
2-Aminoquinoxaline 1,4-dioxide: Contains an amino group instead of the cyano group.
3-Amino-1,2,4-benzotriazine 1,4-dioxide: A closely related structure with similar biological activities.
Uniqueness
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile is unique due to the presence of both the cyano and dimethyl groups, which enhance its reactivity and biological properties. These functional groups contribute to its potent antimicrobial and anticancer activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
171880-76-5 |
|---|---|
Formule moléculaire |
C11H9N3O2 |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
6,7-dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-10-11(4-8(7)2)14(16)9(5-12)6-13(10)15/h3-4,6H,1-2H3 |
Clé InChI |
DEPCNRPDWXQSTI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
SMILES canonique |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
Synonymes |
2-Quinoxalinecarbonitrile, 6,7-dimethyl-, 1,4-dioxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















